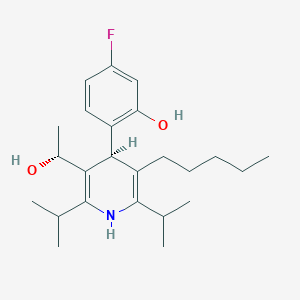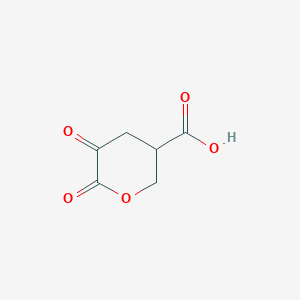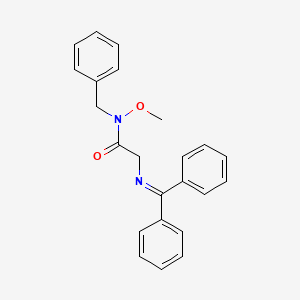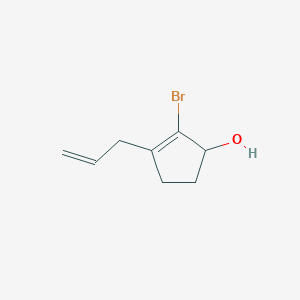
CID 78061558
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “CID 78061558” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061558 involves a series of chemical reactions that require precise conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
CID 78061558 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in the reactions of this compound depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.
Wissenschaftliche Forschungsanwendungen
CID 78061558 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies of biochemical pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 78061558 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to modulate their activity. In a chemical context, it may act as a catalyst or reactant in a specific reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 78061558 can be identified using databases such as PubChem. These compounds may share structural features or functional groups with this compound.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and properties, which may confer unique reactivity or biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists
Eigenschaften
Molekularformel |
C8H19O6Si2 |
|---|---|
Molekulargewicht |
267.40 g/mol |
InChI |
InChI=1S/C8H19O6Si2/c1-4-11-16(12-5-2,13-6-3)14-15-9-7-8-10-15/h4-8H2,1-3H3 |
InChI-Schlüssel |
PCVBHOWIDGTLDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](OCC)(OCC)O[Si]1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine](/img/structure/B12580559.png)
![3-{[(4-Methoxyphenyl)methyl]sulfanyl}cyclohex-2-en-1-one](/img/structure/B12580560.png)

![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)

![2-(2-{4-[2-(Thiophen-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B12580620.png)

![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
